5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine
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Overview
Description
5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C12H8F6N2S and its molecular weight is 326.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocycles
Chemistry of Dicyanomethylene Compounds
The compound and its derivatives serve as valuable building blocks for synthesizing a wide range of heterocyclic compounds, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. Their unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes and heterocycles from various precursors, showcasing their significance in synthetic chemistry and potential for creating new materials and drugs (Gomaa & Ali, 2020).
Synthesis of Metal Passivators and Light-Sensitive Materials
Another application lies in the synthesis of 5,5′-Methylene-bis(benzotriazole), a versatile intermediate used in the preparation of metal passivators and light-sensitive materials. This synthesis highlights the compound's role in creating environmentally benign and efficient methods for producing key intermediates in material science (Gu et al., 2009).
Development of Antineoplastic Agents
Anticancer Drug Candidates
A novel series of compounds, including "5-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine," have been identified as potential antineoplastic agents. These compounds exhibit cytotoxic properties potent against various cancers, demonstrating greater tumor-selective toxicity and the ability to act as modulators of multi-drug resistance. Their mechanisms include apoptosis induction and mitochondrial function disruption, marking their importance in cancer research and therapy development (Hossain et al., 2020).
Environmental Applications
Removal of Persistent Organic Pollutants
Amine-functionalized sorbents, including derivatives of "this compound," have been studied for their efficiency in removing perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents rely on electrostatic interactions, hydrophobic interactions, and specific sorbent morphology for PFAS removal, illustrating the compound's utility in addressing environmental pollution and enhancing water treatment technologies (Ateia et al., 2019).
Mechanism of Action
Target of Action
It is known that this compound is used as a pharmaceutical intermediate in the synthesis of a series of thiourea compounds with aromatic amine structures . These thiourea compounds have a good match with drug targets and show good inhibitory activity against in vitro tumor cell lines .
Mode of Action
It is known that the compound is used in the synthesis of thiourea compounds, which are known to interact with their targets through hydrogen bonding .
Biochemical Pathways
The thiourea compounds synthesized using this compound are known to have good inhibitory activity against in vitro tumor cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Pharmacokinetics
It is known that the compound is hydrolyzed in water , which could potentially affect its bioavailability.
Result of Action
The thiourea compounds synthesized using this compound are known to have good inhibitory activity against in vitro tumor cell lines , suggesting that they may induce cell cycle arrest or apoptosis in these cells.
Action Environment
It is known that the compound is sensitive to moisture , which could potentially affect its stability and efficacy.
Properties
IUPAC Name |
5-[[3,5-bis(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F6N2S/c13-11(14,15)7-1-6(2-8(4-7)12(16,17)18)3-9-5-20-10(19)21-9/h1-2,4-5H,3H2,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFHJKQGGANUREI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CC2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.